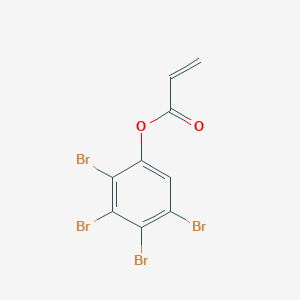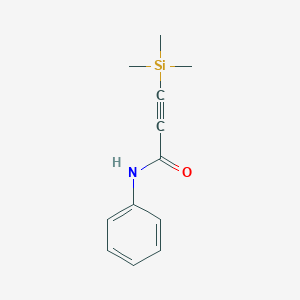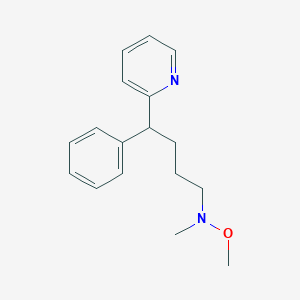![molecular formula C16H28ClNO B14325338 hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride CAS No. 101425-93-8](/img/structure/B14325338.png)
hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride is a chemical compound with a complex structure that includes a hexyl group, a methoxyphenyl group, and an azanium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride typically involves multiple steps, including the formation of the hexyl group and the methoxyphenyl group, followed by their combination with the azanium ion. Common synthetic routes may include:
Formation of Hexyl Group: This can be achieved through the alkylation of a suitable precursor.
Formation of Methoxyphenyl Group: This involves the methoxylation of a phenyl ring.
Combination with Azanium Ion: The final step involves the reaction of the hexyl and methoxyphenyl groups with an azanium ion source, such as ammonium chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (palladium, platinum) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride can be compared with similar compounds such as:
Hexyl-[3-(2-hydroxyphenyl)propyl]azanium;chloride: Similar structure but with a hydroxy group instead of a methoxy group.
Hexyl-[3-(2-chlorophenyl)propyl]azanium;chloride: Contains a chloro group instead of a methoxy group.
Hexyl-[3-(2-nitrophenyl)propyl]azanium;chloride: Features a nitro group in place of the methoxy group.
Propiedades
Número CAS |
101425-93-8 |
|---|---|
Fórmula molecular |
C16H28ClNO |
Peso molecular |
285.9 g/mol |
Nombre IUPAC |
hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride |
InChI |
InChI=1S/C16H27NO.ClH/c1-3-4-5-8-13-17-14-9-11-15-10-6-7-12-16(15)18-2;/h6-7,10,12,17H,3-5,8-9,11,13-14H2,1-2H3;1H |
Clave InChI |
HNSNQCUREJMZTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[NH2+]CCCC1=CC=CC=C1OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)


![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)

![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)




![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)
